Sodium sarcosinate
Overview
Description
Sodium sarcosinate, also known as sodium N-methylglycinate, is an anionic surfactant derived from sarcosine, a natural amino acid found in muscles and other body tissues. It is widely used in personal care products such as shampoos, toothpaste, and shaving foams due to its excellent foaming and cleansing properties. This compound is known for its mildness and biodegradability, making it an environmentally friendly choice in various applications.
Mechanism of Action
Target of Action
Sodium sarcosinate, also known as sarcosyl, is primarily used as a surfactant in various industries, including personal care and household cleaning . It targets the skin and hair, where it functions as a foaming and cleansing agent . It is also known to inhibit an enzyme (5 alpha-reductase) responsible for androgen hormone metabolism, which in turn promotes sebum production .
Mode of Action
this compound works by attracting excess oil and dirt, then carefully removing the grime from the hair or skin by emulsifying it so it rinses easily away with water . It is amphiphilic due to the hydrophobic 12-carbon chain and the hydrophilic carboxylate .
Biochemical Pathways
this compound is derived from sarcosine, an amino acid that occurs naturally in the body . It is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .
Pharmacokinetics
It is known to be readily biodegradable under aerobic conditions . This means that when exposed to oxygen, microorganisms can efficiently break down this compound into harmless byproducts .
Result of Action
Regular use of a product with this compound has been shown to improve the appearance of the hair (especially locks that are damaged) by boosting shine and body .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the rate at which this compound is degraded . It is also worth noting that the biodegradability of this compound may vary depending on the specific conditions of the environment . Despite these factors, this compound is considered environmentally friendly due to its high biodegradability and low toxicity .
Biochemical Analysis
Biochemical Properties
Sodium sarcosinate is an amphiphilic molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties . This characteristic allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it is used as a detergent in cell lysis, which involves breaking down the cell membrane to release its contents .
Cellular Effects
The effects of this compound on cells are primarily related to its surfactant properties. As a surfactant, it can interact with cell membranes, potentially influencing cell function
Molecular Mechanism
The molecular mechanism of this compound largely stems from its surfactant properties. It can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its surfactant properties can influence the stability and degradation of other compounds in a solution . Detailed information on its long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound may be involved in certain metabolic pathways due to its derivation from the amino acid sarcosine It could potentially interact with enzymes or cofactors in these pathways, influencing metabolic flux or metabolite levels
Transport and Distribution
As a small, soluble molecule, this compound can be transported and distributed within cells and tissues . Its amphiphilic nature may influence its localization or accumulation within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium sarcosinate is synthesized through the reaction of sarcosine with sodium hydroxide. The process involves the neutralization of sarcosine with sodium hydroxide, resulting in the formation of this compound. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced by condensing hydroxyacetonitrile and methylamine to obtain methylaminoacetonitrile. This intermediate is then hydrolyzed with sodium hydroxide to yield sodium methylaminoacetate, which is further processed to obtain high-purity this compound. The process involves steps such as neutralization, separation, and drying to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium sarcosinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Metal sarcosinates.
Scientific Research Applications
Sodium sarcosinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents due to its mildness and biodegradability
Comparison with Similar Compounds
Sodium lauroyl sarcosinate: An anionic surfactant derived from sarcosine and lauric acid, used in similar applications as sodium sarcosinate but with a longer hydrophobic chain.
Sodium cocoyl sarcosinate: Derived from sarcosine and coconut fatty acids, known for its mildness and used in personal care products.
Comparison:
Sodium lauroyl sarcosinate: Has a longer hydrophobic chain, providing better foaming and cleansing properties but may be less mild compared to this compound.
Sodium cocoyl sarcosinate: Offers similar mildness and biodegradability but may have different foaming characteristics due to the variation in fatty acid composition
This compound stands out due to its balance of mildness, biodegradability, and effective surfactant properties, making it a versatile and environmentally friendly choice in various applications.
Properties
IUPAC Name |
sodium;2-(methylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFONQSOSYEWCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-97-1 (Parent), 68411-97-2 (Parent) | |
Record name | Sarcosine sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, coconut oil, with sarcosine, sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027568 | |
Record name | Sarcosine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4 | |
Record name | Sarcosine sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, coconut oil, with sarcosine, sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sarcosine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium sarcosinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM SARCOSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHN3PQL8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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